molecular formula C12H13NO4 B451288 Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate CAS No. 445014-15-3

Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate

Cat. No.: B451288
CAS No.: 445014-15-3
M. Wt: 235.24g/mol
InChI Key: YFIBUTGXDJDGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate typically involves the reaction of 4-cyano-2-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological function .

Comparison with Similar Compounds

Ethyl 2-(4-cyano-2-methoxyphenoxy)acetate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 2-(4-cyano-2-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-3-16-12(14)8-17-10-5-4-9(7-13)6-11(10)15-2/h4-6H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIBUTGXDJDGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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